molecular formula C21H18BrN3O B11147435 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B11147435
M. Wt: 408.3 g/mol
InChI Key: CTMSERRFWPXDQA-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is a synthetic heterocyclic compound featuring a pyridoindole core substituted with a bromine atom at position 6 and an indole-linked ethanone moiety.

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

1-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-indol-1-ylethanone

InChI

InChI=1S/C21H18BrN3O/c22-17-6-3-5-15-16-12-25(11-9-18(16)23-21(15)17)20(26)13-24-10-8-14-4-1-2-7-19(14)24/h1-8,10,23H,9,11-13H2

InChI Key

CTMSERRFWPXDQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)CN4C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The initial step often includes the bromination of a pyridoindole precursor, followed by coupling with an indole derivative. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and palladium-catalyzed cross-coupling reactions for the formation of the carbon-carbon bond between the pyridoindole and indole units.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes suggest significant potential in medicinal chemistry, particularly in drug development. Its interactions with biological targets make it a candidate for:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit efficacy against various cancer cell lines by modulating enzyme activity and influencing signal transduction pathways .
ApplicationDescription
AnticancerPotential to inhibit tumor growth through enzyme modulation.
AntioxidantExhibits antioxidant properties comparable to established antioxidants like ascorbic acid .

Neuropharmacology

Research has shown that compounds with similar structures can influence neurotransmitter systems. The unique bromine substitution may enhance the compound's ability to interact with receptors involved in neurological processes. This suggests potential applications in treating neurodegenerative diseases or mood disorders.

Enzyme Inhibition

The compound's ability to bind selectively to certain enzymes opens avenues for developing inhibitors for therapeutic use. Studies have indicated that its derivatives might serve as selective down-regulators of the estrogen receptor, which is crucial in cancer therapy .

Case Study 1: Anticancer Activity

A study detailed the synthesis and evaluation of various derivatives of the compound against breast cancer cell lines. The results demonstrated that certain modifications to the indole moiety significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of related tetrahydropyridoindole compounds in animal models of Alzheimer's disease. The findings revealed that these compounds could reduce oxidative stress markers and improve cognitive function, indicating their potential as therapeutic agents in neurodegeneration .

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pyrido[4,3-b]indole scaffold is highly versatile, allowing for substitutions at positions 6, 8, and 9, as well as modifications to the ethanone side chain. Key analogs and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Yield (%) Key NMR Observations (Ca/Cb Ratio) Evidence Source
(6,8-Difluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (27) 6,8-diF; 5-CF₃-pyrazole C₁₉H₁₄F₅N₄O 420.33 N/A 56/44
(6-Fluoro-9-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone (30) 6-F; 9-Me; 5-CF₃-pyrazole C₁₈H₁₆F₄N₄O 396.34 N/A 62/38
(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(6-(dimethylamino)-1H-indol-2-yl)methanone (10) 8-OMe; 6-NMe₂-indole C₂₃H₂₃N₄O₂ 395.45 50 Not reported
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone 8-Cl; acetyl group C₁₃H₁₃ClN₂O 248.71 N/A Not reported

Key Observations :

  • Ethanone Side Chain: The indole-linked ethanone in the target compound introduces a planar aromatic system, contrasting with pyrazole- or dimethylamino-substituted analogs. This may influence π-π stacking interactions in biological targets .
  • Stereochemical Dynamics: Many analogs exhibit Ca/Cb diastereomerism due to restricted rotation around the methanone bond, with ratios influenced by substituents (e.g., 56/44 for 6,8-diF vs. 62/38 for 6-F,9-Me) .
Metabolic Stability and Biotransformation
  • O-Demethylation : Analogs with methoxy groups (e.g., compound G015) undergo hepatic O-demethylation, forming hydroxylated metabolites (e.g., G022) with altered pharmacokinetic profiles .

Biological Activity

The compound 1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C21H20BrN3OC_{21}H_{20}BrN_{3}O with a molecular weight of approximately 468.3 g/mol. The structure includes a brominated pyridoindole moiety integrated with indole derivatives, which are significant in medicinal chemistry for their bioactive properties.

Property Value
Molecular FormulaC21H20BrN3O
Molecular Weight468.3 g/mol
CAS Number1010885-32-1

Anti-Cancer Activity

Research indicates that derivatives of the pyrido[4,3-b]indole core exhibit significant anti-cancer properties. A study highlighted that compounds sharing this scaffold demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific derivatives showed sub-micromolar potency in rescuing CFTR function in cystic fibrosis models, suggesting potential applications in cancer therapy as well .

Anti-Inflammatory Properties

The compound's structural features suggest it may act as an anti-inflammatory agent. The integration of the indole structure is known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroactive Properties

Brominated indole derivatives have been associated with neuroactive properties. Preliminary studies suggest that the compound may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or disorders characterized by dysregulated neurotransmission .

Structure–Activity Relationship (SAR)

In-depth structure–activity relationship studies have been conducted to optimize the biological efficacy of compounds related to this chemotype. Modifications at specific positions within the molecule have been shown to enhance potency and selectivity for biological targets:

Compound Structural Modification Efficacy (Emax) Potency (EC50)
Compound 1Substituted indolyl moiety0.910.15 μM
Compound 2Methyl group at N1 or N51.27.1 μM
Compound 3Ethylene bridge in tetrahydropyridine ringNot specifiedNot specified

These findings indicate that subtle changes in molecular structure can lead to significant variations in biological activity, underscoring the importance of SAR studies in drug development .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Cystic Fibrosis Modulators : A notable study identified a series of tetrahydro-γ-carbolines as effective CFTR potentiators, with one compound demonstrating an EC50 value of 0.06μM0.06\mu M, indicating strong potential for therapeutic application in cystic fibrosis .
  • Anti-HBV Activity : Another research effort focused on similar indole derivatives showed promising anti-hepatitis B virus (HBV) activities, suggesting a broad spectrum of antiviral applications for these compounds .

Q & A

What synthetic strategies are effective for constructing the pyrido[4,3-b]indole core in this compound?

Basic Research Focus
The pyrido[4,3-b]indole scaffold can be synthesized via silicon-directed oxa-Pictet-Spengler cyclizations . For example, reacting 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols with ketones/aldehydes under BF₃ catalysis yields tetrahydro-pyrano[3,4-b]indoles. However, acetone may lead to dimeric byproducts (e.g., compound 7 in ) .
Key Considerations :

  • Catalyst selection (BF₃ vs. milder acids) impacts cyclization efficiency and side-product formation.
  • Purification via flash chromatography (e.g., 0–20% ethyl acetate/hexane gradients) ensures scaffold integrity .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing substituents to the indole moiety?

Advanced Research Focus
To functionalize the indole ring, Pd(PPh₃)₄-catalyzed coupling with boronic acids (e.g., 6-methoxy-3-pyridinyl-boronic acid) in DMF/H₂O at 120°C (microwave-assisted) achieves high yields. Critical parameters include:

  • Stoichiometric ratios (1:1.3 substrate:boronic acid).
  • Base selection (Na₂CO₃ for pH control and side-reaction suppression) .
    Validation : LCMS (e.g., [M + H]⁺ at m/z 380.8) and ¹H NMR (aromatic proton shifts at δ 8.37 ppm) confirm regioselectivity .

What analytical techniques resolve contradictions in stereochemical outcomes during synthesis?

Advanced Research Focus
Discrepancies in stereochemistry (e.g., dimerization vs. cyclization) require X-ray crystallography for unambiguous confirmation. For instance, crystal structures of related compounds (e.g., ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline derivatives) reveal torsional angles and hydrogen-bonding networks critical for conformational stability .
Complementary Methods :

  • 2D NMR (COSY, NOESY) to assess spatial proximity of protons.
  • Computational modeling (DFT) to predict energetically favored conformers .

How do researchers evaluate the biological activity of this compound against neurological targets?

Advanced Research Focus
In vitro assays using serotonin or dopamine receptor-binding models are prioritized. For example:

  • Competitive binding assays with ³H-labeled ligands (e.g., 5-HT₂A receptors).
  • Functional cAMP assays to assess GPCR modulation.
    Structural Insights : The indole and pyridoindole moieties mimic endogenous neurotransmitters, enabling π-π stacking and hydrogen bonding with active sites .

What safety protocols mitigate risks during large-scale bromination reactions?

Basic Research Focus
Bromination (e.g., using NBS in THF) requires:

  • Strict temperature control (room temperature, 2 hr reaction) to prevent exothermic decomposition.
  • Post-reaction neutralization (e.g., 2 N HCl) of residual LAH during reductions .
    Safety Data :
  • P210 precautions (avoid heat/sparks) for volatile solvents.
  • P201/P202 protocols for handling hygroscopic reagents .

How can researchers address low yields in multi-step syntheses of this compound?

Advanced Research Focus
Yield optimization involves:

  • Stepwise monitoring : Use TLC/HPLC (e.g., Gilson reverse-phase LC with CH₃CN/H₂O gradients) to isolate intermediates.
  • Byproduct Analysis : For example, dimeric products from acetone/BF₃ reactions require Celite filtration and solvent stripping .
    Case Study : Ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate achieved 99% purity after ISCO flash chromatography .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Focus
ADME Prediction :

  • SwissADME : Calculates topological PSA (e.g., 62.3 Ų for related ethanones) to assess blood-brain barrier penetration .
  • Molecular Dynamics : Simulates binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

How does the bromine substituent influence the compound’s electronic properties?

Basic Research Focus
The 6-bromo group:

  • Reduces electron density in the pyridoindole ring (Hammett σₚ value ~+0.23).
  • Stabilizes radical intermediates in oxidation reactions, as seen in similar bromoethanones .
    Experimental Validation :
  • UV-Vis spectroscopy (λmax shifts in polar solvents).
  • Cyclic voltammetry to measure redox potentials .

What strategies validate purity in final compounds for pharmacological studies?

Basic Research Focus
Multi-Technique Verification :

  • HPLC-UV/ELSD (>95% purity, RT = 1.229 min) .
  • Elemental analysis (C, H, N within ±0.4% of theoretical).
  • HRMS (e.g., m/z 463.0 [M + H]⁺ with <2 ppm error) .

How can researchers design derivatives to improve solubility without losing activity?

Advanced Research Focus
Derivatization Approaches :

  • Introduce polar groups (e.g., hydroxymethyl at position 2) via LAH reduction of esters .
  • Replace bromine with methoxy groups (e.g., 6-methoxy analogs) to enhance aqueous solubility (logP reduction by ~0.5) .
    Testing : Parallel artificial membrane permeability assays (PAMPA) and shake-flask solubility studies .

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